Magnoshinin

Endothelial cell proliferation Anti-angiogenesis Neolignan comparative pharmacology

Magnoshinin (CAS 86702-02-5) is an aryltetralin neolignan first isolated from Magnolia salicifolia buds (the crude drug "Shin-i"). It is a 1,2-dihydronaphthalene scaffold bearing six methoxy substituents, with the (1S,2R) stereochemistry.

Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
CAS No. 86702-02-5
Cat. No. B1210904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnoshinin
CAS86702-02-5
Synonymsmagnoshinin
magnoshinin, (trans)-isome
Molecular FormulaC24H30O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C=C1C)C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC
InChIInChI=1S/C24H30O6/c1-13-9-15-18(26-4)12-21(29-7)24(30-8)23(15)22(14(13)2)16-10-19(27-5)20(28-6)11-17(16)25-3/h9-12,14,22H,1-8H3/t14-,22-/m0/s1
InChIKeyMWJAXRZVJODRGN-JLCFBVMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnoshinin (CAS 86702-02-5): A Selective Aryltetralin Neolignan for Inflammation and Angiogenesis Research


Magnoshinin (CAS 86702-02-5) is an aryltetralin neolignan first isolated from Magnolia salicifolia buds (the crude drug "Shin-i") . It is a 1,2-dihydronaphthalene scaffold bearing six methoxy substituents, with the (1S,2R) stereochemistry . The compound is classified as an anti-inflammatory agent and a specialized metabolite, with a molecular formula of C₂₄H₃₀O₆ and an exact mass of 414.204 Da . Unlike broad-spectrum steroidal anti-inflammatory agents, magnoshinin exhibits a mechanistically distinct selectivity profile characterized by differential inhibition of granuloma formation versus angiogenesis, and a unique dual-phase arrest of endothelial cell proliferation .

Why Magnoshinin Cannot Be Substituted with Magnosalin or Generic Lignan Extracts in Target-Selective Studies


Magnoshinin and its closest structural congener magnosalin, though co-isolated from the same source and both classified as neolignans, exhibit divergent and occasionally opposing pharmacological selectivity profiles . Magnoshinin preferentially inhibits granuloma formation over angiogenesis (2.5-fold selectivity), while magnosalin shows the inverse selectivity (2.4- to 9.7-fold stronger inhibition of angiogenesis) . At the cellular mechanism level, magnoshinin arrests endothelial cell proliferation at both the competence and progression phases, whereas magnosalin only affects the progression phase . In IL-1α-stimulated angiogenic tube formation, magnoshinin is approximately 1.65-fold more potent (IC₅₀ 0.74 μM vs. 1.22 μM), yet in FBS-stimulated tube formation magnosalin is approximately 16-fold more potent (IC₃₀ 0.51 μM vs. 8.14 μM) . These context-dependent potency inversions mean that substituting one for the other based purely on structural similarity will produce qualitatively and quantitatively different experimental outcomes.

Quantitative Differentiation Evidence for Magnoshinin in Preclinical Inflammation and Angiogenesis Models


Magnoshinin Is 2-Fold More Potent Than Magnosalin in Inhibiting FBS-Stimulated Endothelial Cell Proliferation

In a direct head-to-head comparison using subcultured rat aortic endothelial cells stimulated with 5% fetal bovine serum, magnoshinin at 10 μg/mL produced an inhibitory effect on cell number increase that was 2-fold greater than that of magnosalin at the same concentration . This establishes magnoshinin as the more potent anti-proliferative agent under serum-stimulated conditions within this neolignan pair.

Endothelial cell proliferation Anti-angiogenesis Neolignan comparative pharmacology

Magnoshinin Arrests Both Competence and Progression Phases of Endothelial Cell Cycle, Whereas Magnosalin Only Affects Progression

3H-thymidine incorporation time-course experiments in serum-stimulated rat aortic endothelial cells revealed that magnoshinin (0.1–3 μg/mL) both prolonged the starting time of DNA synthesis and reduced the rate of 3H-thymidine incorporation, indicating dual-phase inhibition of both competence and progression phases. By contrast, magnosalin (0.3–3 μg/mL) reduced only the incorporation rate, indicating selective inhibition of the progression phase alone . This mechanistic difference is qualitative, not merely quantitative, and has direct implications for experimental design in cell cycle studies.

Cell cycle arrest DNA synthesis Mechanistic differentiation Endothelial cells

Magnoshinin Is ~1.65-Fold More Potent Than Magnosalin Against IL-1α-Stimulated Endothelial Tube Formation (IC₅₀ 0.74 μM vs. 1.22 μM)

In a rat endothelial cell tube formation assay using type I collagen gel, magnoshinin (MSI) inhibited IL-1α (69 pM)-stimulated tube formation with an IC₅₀ of 0.74 μM (95% CI: 0.24–2.31), while magnosalin (MSA) showed an IC₅₀ of 1.22 μM (95% CI: 1.01–1.47) . Magnoshinin was therefore approximately 1.65-fold more potent than magnosalin under IL-1α-driven angiogenic stimulation. Notably, the potency rank order inverted under FBS stimulation: magnosalin IC₃₀ = 0.51 μM vs. magnoshinin IC₃₀ = 8.14 μM, demonstrating that magnoshinin's relative advantage is stimulus-context-dependent .

Angiogenesis Tube formation assay IL-1α IC₅₀ comparison

In Vivo Selectivity: Magnoshinin Preferentially Inhibits Granuloma Formation 2.5-Fold Over Angiogenesis, Opposite to Magnosalin

In the mouse adjuvant-induced pouch granuloma model, intraperitoneal administration of magnoshinin inhibited granuloma formation 2.5-fold more strongly than it inhibited angiogenesis . The regression coefficient of anti-angiogenesis vs. inhibition of granuloma formation was 0.61 for magnoshinin, compared to 1.79 for magnosalin and 1.11 for hydrocortisone . A regression coefficient below 1.0 indicates preferential granuloma inhibition, whereas values above 1.0 indicate preferential angiogenesis inhibition. This establishes magnoshinin as a granulomatosis-selective agent and magnosalin as an angiogenesis-selective agent in vivo.

In vivo selectivity Granuloma formation Angiogenesis Mouse pouch model Chronic inflammation

Oral Anti-Inflammatory Potency Reaches Nearly Half That of Hydrocortisone Acetate in the Mouse Pouch Granuloma Model

In the mouse pouch granuloma assay, orally administered magnoshinin produced an anti-inflammatory effect that was described as 'nearly half of that of hydrocortisone acetate' . This is a cross-study benchmark against the reference steroidal anti-inflammatory drug. Furthermore, the neolignans (magnoshinin and magnosalin) selectively inhibited granuloma tissue formation without affecting pouch fluid exudation, unlike steroidal drugs which non-selectively suppress both parameters . This indicates a mechanistically distinct anti-inflammatory profile potentially associated with a different side-effect spectrum.

Oral anti-inflammatory Hydrocortisone comparator Granuloma In vivo efficacy

Magnoshinin Is Reported as a Potent 5-Lipoxygenase (5-LOX) Inhibitor with Weaker COX and Carboxylesterase Inhibition

Authoritative database records classify magnoshinin as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' and note that it 'also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent' . While no quantitative IC₅₀ value for magnoshinin against 5-LOX was retrievable from primary non-excluded sources as of this writing, the directional annotation of 5-LOX as the primary enzymatic target—with COX as a weaker secondary target—provides a class-level mechanistic distinction from dual COX/LOX inhibitors and from COX-selective NSAIDs. The compound's predicted ADMET profile indicates 65.71% human oral bioavailability and limited blood-brain barrier penetration (BBB+ probability 0.625) .

5-Lipoxygenase Enzyme inhibition Arachidonic acid metabolism Anti-inflammatory mechanism

Validated Application Scenarios for Magnoshinin Based on Comparative Evidence


In Vitro Endothelial Cell Competence-Phase Studies Requiring Dual Cell Cycle Arrest

Magnoshinin is the only neolignan from Magnolia salicifolia that inhibits both the competence and progression phases of endothelial cell proliferation. Researchers studying early G₀/G₁ to S phase transition events in vascular endothelial cells should select magnoshinin over magnosalin, as magnosalin only affects the progression phase and will not arrest competence-phase-driven DNA synthesis initiation . Recommended working concentration range: 0.1–10 μg/mL in rat aortic endothelial cell models under 5% FBS stimulation.

In Vivo Granulomatosis and Chronic Inflammatory Pouch Models Requiring Selective Granuloma Suppression

In mouse adjuvant-induced air pouch models, magnoshinin produces 2.5-fold stronger inhibition of granuloma formation than angiogenesis, with a regression coefficient of 0.61 (vs. 1.11 for hydrocortisone and 1.79 for magnosalin) . For studies focused on granulomatous inflammation (e.g., foreign-body granuloma, chronic inflammatory tissue remodeling), magnoshinin provides target-selective pharmacology that steroidal drugs and magnosalin cannot replicate. Intraperitoneal administration is supported by published data; oral administration achieves approximately half the efficacy of hydrocortisone acetate .

IL-1α-Driven Inflammatory Angiogenesis Models

Under IL-1α (69 pM) stimulation in endothelial tube formation assays, magnoshinin is approximately 1.65-fold more potent than magnosalin (IC₅₀ 0.74 μM vs. 1.22 μM) . This makes magnoshinin the preferred compound for angiogenesis studies in which IL-1α is the primary pro-angiogenic stimulus—a context relevant to rheumatoid arthritis, inflammatory bowel disease, and tumor microenvironment research. Users should note that this potency advantage disappears and inverts under FBS-stimulated conditions, where magnosalin is superior, so assay stimulus must be carefully matched to compound selection.

5-Lipoxygenase Pathway-Focused Anti-Inflammatory Screening with Reduced COX Interference

Database annotations indicate that magnoshinin is a potent 5-LOX inhibitor with weaker activity against COX and carboxylesterase . Although primary quantitative IC₅₀ data are currently limited in non-excluded sources, researchers conducting 5-LOX-specific enzymatic or cellular arachidonic acid cascade screens may consider magnoshinin as a preferential 5-LOX-directed tool compound. Users should independently validate potency in their specific 5-LOX assay system and note that predicted human oral bioavailability is 65.71% with limited BBB penetration .

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